

"spectroscopic comparison of 4-Amino-3-methylnaphthalene-2-carboxylic acid and its derivatives"

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Compound of Interest

Compound Name: 4-Amino-3-methylnaphthalene-2-carboxylic acid

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A Spectroscopic Comparison of **4-Amino-3-methylnaphthalene-2-carboxylic acid** and Its Derivatives

Published for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of **4-Amino-3-methylnaphthalene-2-carboxylic acid** and its synthesized derivatives. This document outlines the distinct spectral characteristics that arise from structural modifications, supported by representative experimental data and detailed methodologies for replication.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Amino-3-methylnaphthalene-2-carboxylic acid** and two of its common derivatives: the methyl ester and the N-acetyl derivative. These derivatives are frequently synthesized to alter the compound's solubility, reactivity, and biological activity.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
4-Amino-3-methylnaphthalene-2-carboxylic acid	3400-3200 (broad), 3100-3000, 1680, 1620, 1520, 1300-1200	O-H (carboxylic acid), N-H (amine), C-H (aromatic), C=O (carboxylic acid), N-H (bending), C-N, C-O
Methyl 4-amino-3-methylnaphthalene-2-carboxylate	3450, 3350, 3100-3000, 1720, 1620, 1250	N-H (amine), C-H (aromatic), C=O (ester), N-H (bending), C-O (ester)
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid	3300-2500 (broad), 3100-3000, 1700, 1670, 1540	O-H (carboxylic acid), C-H (aromatic), C=O (carboxylic acid), C=O (amide I), N-H (amide II)

Table 2: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ, ppm) and Multiplicity	Assignment
4-Amino-3-methylnaphthalene-2-carboxylic acid	12.5 (s, 1H), 7.8-7.2 (m, 4H), 5.5 (s, 2H), 2.1 (s, 3H)	-COOH, Ar-H, -NH ₂ , -CH ₃
Methyl 4-amino-3-methylnaphthalene-2-carboxylate	7.8-7.2 (m, 4H), 5.6 (s, 2H), 3.8 (s, 3H), 2.1 (s, 3H)	Ar-H, -NH ₂ , -OCH ₃ , -CH ₃
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid	12.6 (s, 1H), 9.8 (s, 1H), 8.0-7.4 (m, 4H), 2.2 (s, 3H), 2.1 (s, 3H)	-COOH, -NHCOCH ₃ , Ar-H, -NHCOCH ₃ , Ar-CH ₃

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)	Assignment
4-Amino-3-methylnaphthalene-2-carboxylic acid	170.1, 145.2, 135.0, 130.1-122.5, 118.0, 110.2, 15.8	-COOH, C-NH ₂ , C-CH ₃ , Ar-C, C-COOH, Ar-C, -CH ₃
Methyl 4-amino-3-methylnaphthalene-2-carboxylate	168.5, 145.8, 134.5, 130.0-122.0, 117.5, 109.8, 52.3, 15.5	-COOCH ₃ , C-NH ₂ , C-CH ₃ , Ar-C, C-COOCH ₃ , Ar-C, -OCH ₃ , -CH ₃
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid	170.5, 169.2, 138.0, 135.5, 131.0-123.0, 120.0, 115.0, 24.1, 16.0	-COOH, -NHCOCH ₃ , C-NH, C-CH ₃ , Ar-C, C-COOH, Ar-C, -COCH ₃ , Ar-CH ₃

Table 4: Mass Spectrometry Data (ESI+)

Compound	Molecular Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
4-Amino-3-methylnaphthalene-2-carboxylic acid	202.08	185 ([M+H-NH ₃] ⁺), 156 ([M+H-HCOOH] ⁺)
Methyl 4-amino-3-methylnaphthalene-2-carboxylate	216.10	185 ([M+H-OCH ₃] ⁺), 157 ([M+H-COOCH ₃] ⁺)
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid	244.09	202 ([M+H-CH ₂ CO] ⁺), 185 ([M+H-CH ₂ CO-NH ₃] ⁺)

Experimental Protocols

General Spectroscopic Methods

- Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. Data is reported in wavenumbers (cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

- Mass Spectrometry (MS): High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode.

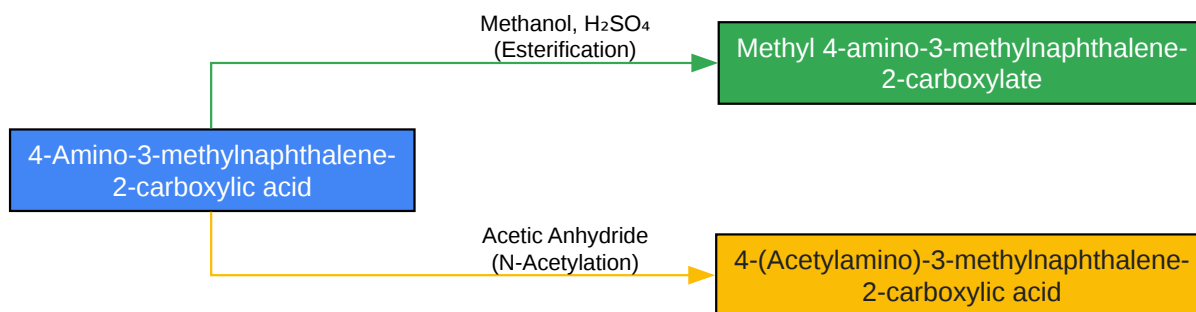
Synthesis of Derivatives

A general protocol for the synthesis of the derivatives is outlined below.

- Suspend **4-Amino-3-methylnaphthalene-2-carboxylic acid** in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours, monitoring by TLC.
- After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.^[1]
- Dissolve **4-Amino-3-methylnaphthalene-2-carboxylic acid** in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and pyridine.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash with cold water, and recrystallize from an appropriate solvent to obtain the N-acetyl derivative.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from the parent compound to its ester and amide derivatives.



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Caption: Synthetic routes to key derivatives.

This guide serves as a foundational resource for the spectroscopic identification and characterization of **4-Amino-3-methylnaphthalene-2-carboxylic acid** and its derivatives, facilitating further research and development in medicinal chemistry and materials science.

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References

- 1. mdpi.com [mdpi.com]
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